(3-Chloro-4-hydroxy-5-methylphenyl)boronic acid
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Overview
Description
(3-Chloro-4-hydroxy-5-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with chlorine, hydroxyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-hydroxy-5-methylphenyl)boronic acid can be achieved through several methods. One common approach involves the borylation of aryl halides using palladium-catalyzed Suzuki-Miyaura coupling reactions. This method typically employs aryl bromides or chlorides as starting materials, which react with boronic acid derivatives in the presence of a palladium catalyst and a base .
Another method involves the direct electrophilic borylation of aryl Grignard reagents prepared from aryl bromides by direct insertion of magnesium in the presence of lithium chloride . This reaction is carried out at low temperatures (0°C) to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for the synthesis of various compounds with high throughput and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-hydroxy-5-methylphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the chlorine or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenols, while substitution reactions can produce various substituted phenylboronic acids .
Scientific Research Applications
(3-Chloro-4-hydroxy-5-methylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Chloro-4-hydroxy-5-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions, including cross-coupling and condensation reactions. The boronic acid group can interact with molecular targets such as enzymes and receptors, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the chlorine, hydroxyl, and methyl substituents, making it less versatile in certain reactions.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of the hydroxyl group, affecting its reactivity and applications.
3-Formylphenylboronic acid: Features a formyl group, which introduces different reactivity patterns compared to the hydroxyl group.
Uniqueness
(3-Chloro-4-hydroxy-5-methylphenyl)boronic acid is unique due to its specific combination of substituents, which confer distinct reactivity and properties. The presence of the chlorine, hydroxyl, and methyl groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C7H8BClO3 |
---|---|
Molecular Weight |
186.40 g/mol |
IUPAC Name |
(3-chloro-4-hydroxy-5-methylphenyl)boronic acid |
InChI |
InChI=1S/C7H8BClO3/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,10-12H,1H3 |
InChI Key |
XGNWMFQZNHYDAC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)O)C)(O)O |
Origin of Product |
United States |
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